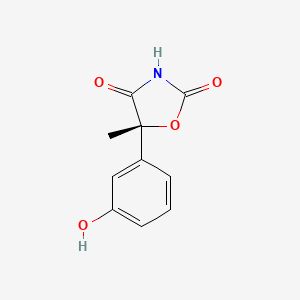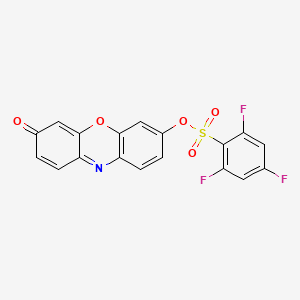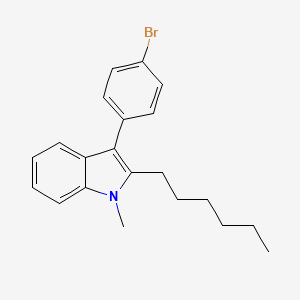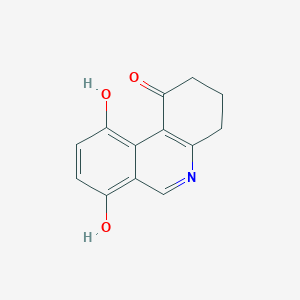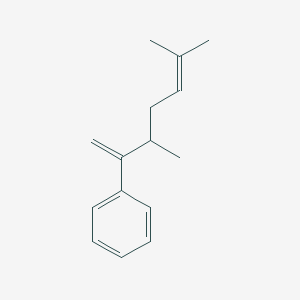![molecular formula C13H11ClO2S B14204696 4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one CAS No. 831225-64-0](/img/structure/B14204696.png)
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzopyran core, which is a common structural motif in many biologically active molecules, and a chlorobut-2-en-1-yl sulfanyl group, which contributes to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one typically involves the reaction of 4-chlorobut-2-en-1-yl sulfide with a benzopyran derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohol or thiol derivatives.
Substitution: The chlorobut-2-en-1-yl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or modulate the function of receptors to produce therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-[(4-Chlorobut-2-yn-1-yl)sulfanyl]-2H-1-benzopyran-2-one: Similar structure but with an alkyne group instead of an alkene.
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-thione: Similar structure but with a thione group instead of a ketone.
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness
4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activities. The presence of both the benzopyran core and the chlorobut-2-en-1-yl sulfanyl group allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
属性
CAS 编号 |
831225-64-0 |
|---|---|
分子式 |
C13H11ClO2S |
分子量 |
266.74 g/mol |
IUPAC 名称 |
4-(4-chlorobut-2-enylsulfanyl)chromen-2-one |
InChI |
InChI=1S/C13H11ClO2S/c14-7-3-4-8-17-12-9-13(15)16-11-6-2-1-5-10(11)12/h1-6,9H,7-8H2 |
InChI 键 |
JRKWPPICGLAHKY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)SCC=CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![4-{4-[(Naphthalene-1-carbonyl)amino]piperidin-1-yl}butanoic acid](/img/structure/B14204636.png)

![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)
![4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide](/img/structure/B14204643.png)
![Quinoline, 8-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14204648.png)
